3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
3-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-5-12-10-16-14(8-11(12)4-1)13-6-3-7-15-9-13/h1-7,9,14,16H,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCPECAMPSXIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247540 | |
| Record name | 1,2,3,4-Tetrahydro-3-(3-pyridinyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175441-84-6 | |
| Record name | 1,2,3,4-Tetrahydro-3-(3-pyridinyl)isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175441-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-3-(3-pyridinyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Synthesis
This compound is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their pharmacological significance. The synthesis of this compound typically involves cyclization reactions that can yield various derivatives with altered biological properties. The structural modifications at the pyridine and tetrahydroisoquinoline rings significantly influence its biological activity.
1. Anticancer Activity
Several studies have highlighted the anticancer properties of THIQ derivatives. For instance, research has shown that specific THIQ compounds exhibit cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Table 1: Anticancer Activity of THIQ Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 15 | Induces apoptosis via caspase activation |
| This compound | HeLa (Cervical) | 10 | Disrupts mitochondrial membrane potential |
2. Antimicrobial Activity
THIQ derivatives have also been evaluated for their antimicrobial properties. A study indicated that certain analogs demonstrate significant activity against resistant bacterial strains such as E. coli and Staphylococcus aureus . The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
3. Neuroprotective Effects
Research indicates that THIQ compounds may possess neuroprotective properties. They have been studied for their potential in treating neurodegenerative disorders such as Parkinson's disease. The mechanism involves the modulation of neurotransmitter levels and protection against oxidative stress in neuronal cells .
Case Study: Neuroprotection in Parkinson's Disease Models
In a murine model of Parkinson's disease, administration of this compound resulted in a significant reduction in neuroinflammation and preservation of dopaminergic neurons .
Structure–Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its structural features. Modifications at the nitrogen atoms and carbon skeleton can enhance or diminish its pharmacological effects. For instance:
- Substituents on the Pyridine Ring: Varying the substituents on the pyridine ring affects the compound's affinity for biological targets.
- Alkylation Patterns: Different alkyl groups on the tetrahydroisoquinoline scaffold can influence lipophilicity and bioavailability.
Scientific Research Applications
Pharmaceutical Applications
1.1 Orexin Receptor Antagonism
One of the most promising applications of 3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline derivatives is their role as orexin receptor antagonists. Orexins are neuropeptides that regulate arousal, wakefulness, and appetite. Compounds in this class have been identified as potential treatments for sleep disorders such as insomnia and narcolepsy .
- Mechanism of Action : These compounds selectively antagonize orexin receptors (OX1 and OX2), which may help in managing conditions characterized by dysregulated appetite and sleep patterns.
- Clinical Implications : The use of these antagonists could lead to novel therapeutic approaches for eating disorders and various sleep-related conditions .
1.2 Antimalarial Activity
Recent studies have highlighted the antimalarial potential of tetrahydroisoquinoline derivatives. Specifically, compounds derived from this structure have shown efficacy against Plasmodium falciparum, the causative agent of malaria .
- Research Findings : A series of tetrahydroisoquinolone derivatives were identified as potent against resistant strains of malaria. These compounds demonstrated significant effects on gametocyte development but did not affect liver stages of the parasite.
Coordination Chemistry
2.1 Synthesis of Coordination Compounds
This compound has been utilized in the synthesis of coordination compounds. These compounds are formed through reactions involving tetrahydroisoquinoline derivatives and metal ions .
- Applications : Such coordination complexes can be explored for their catalytic properties or as potential materials for electronic applications.
Case Studies and Research Findings
Chemical Reactions Analysis
Reductive Amination and Cyclization
A modular synthesis involves ortho-brominated aromatic aldehydes and primary aromatic amines , followed by Suzuki coupling and intramolecular reductive amination :
-
Reductive amination : Condensation of 2-bromobenzaldehyde with aniline derivatives (e.g., 4-nitroaniline) using NaCNBH₃ yields N-aryl-2-bromobenzylamines (e.g., 3e , 89% yield).
-
Suzuki coupling : Reaction with 2-ethoxyvinyl pinacolboronate under Pd(PPh₃)₄/Cs₂CO₃ conditions introduces a C3/C4 unit (e.g., 4a , 75% yield).
-
Intramolecular cyclization : Triethylsilane/TFA-mediated reductive amination forms the tetrahydroisoquinoline core (e.g., 5g , 63% yield over two steps) .
Table 1: Representative Yields for Key Intermediates
| Step | Product | Yield (%) | Conditions |
|---|---|---|---|
| Reductive amination | 3e | 89 | NaCNBH₃, MeOH, rt |
| Suzuki coupling | 4a | 75 | Pd(PPh₃)₄, Cs₂CO₃, 75°C |
| Cyclization | 5g | 63 | Et₃SiH/TFA, DCM, rt |
Coordination Chemistry
The pyridinyl and tetrahydroisoquinoline nitrogen atoms enable chelation with transition metals, forming stable complexes :
-
Cu²+ and Co²+ complexes : Coordination occurs at a 2:1 (ligand:metal) ratio via the carboxylic acid group of related tetrahydroisoquinoline derivatives.
-
Conformational analysis : NMR studies reveal three rotameric forms in solution due to restricted rotation at amide bonds (e.g., Co³+ complex in CDCl₃) .
Table 2: Metal-Ligand Stoichiometry
| Metal Ion | Ligand Ratio | Application |
|---|---|---|
| Cu²+ | 2:1 | Enantioselective catalysis |
| Co³+ | 1:1 | Structural studies |
Rearrangement Reactions
Under superbase conditions (LiTMP/KOtBu), the compound undergoes stereoselective intramolecular rearrangements :
-
Pyrrolidine formation : Deprotonation at C4 followed by nucleophilic attack yields trans-pyrrolidinotetrahydroisoquinolines (e.g., 7a , 48% yield).
-
Azetidine formation : BF₃-complexed derivatives undergo C1 deprotonation, leading to cis-azetotetrahydroisoquinolines (e.g., 9a , 41% yield) .
Mechanistic Pathway :
-
Deprotonation : LiDA–KOR superbase abstracts benzylic protons.
-
Nucleophilic attack : Anion intermediates react with epoxides or electrophilic centers.
-
Ring closure : Forms fused heterocycles (e.g., pyrrolidines or azetidines).
N-Acylation
Reaction with acetic anhydride or 2,6-bis(chlorocarbonyl)pyridine yields N-acetyl derivatives (94.6% optical purity) .
Oxidation
Controlled oxidation of the tetrahydroisoquinoline ring produces fully aromatic isoquinoline derivatives, though specific data for this compound requires further study .
Stability and Degradation
-
Thermal stability : Decomposes above 200°C without melting.
-
Acid sensitivity : Protonation at the pyridinyl nitrogen enhances solubility but may lead to ring-opening under strong acidic conditions .
Computational Insights
DFT studies (B3LYP/6-31G(d,p)) predict thermodynamic favorability for C4 deprotonation over C1, aligning with experimental observations of kinetic control in rearrangements .
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives
Key Observations :
- Aromatic Substituents : Pyridin-3-yl (Target) and naphthylmethyl (CKD712) groups enhance interactions with hydrophobic binding pockets. CKD712’s hydroxyl groups further enable hydrogen bonding .
- Methylation Effects : 1MeTIQ’s methylation at the 1-position improves blood-brain barrier (BBB) penetration compared to unmethylated TIQ .
Pharmacological Activities
Table 2: Pharmacological Profiles of Selected Compounds
Key Findings :
- Salsolinol: Endogenous neurotoxin linked to Parkinson’s disease (PD) pathology due to catechol-mediated oxidative stress .
- 1MeTIQ : Unlike Sal, 1MeTIQ’s methylation at the 1-position may confer neuroprotection by reducing reactive metabolite formation .
Pharmacokinetic and Metabolic Profiles
Table 3: Metabolic and Distribution Data
| Compound Name | Brain/Blood Ratio | Major Metabolites | Excretion (Unchanged) | Reference |
|---|---|---|---|---|
| TIQ | 4.5:1 | 4-Hydroxy-TIQ (2.7%), Isoquinoline (2.5%) | 76% | |
| 1MeTIQ | 4.5:1 | 4-Hydroxy-1MeTIQ (8.7%) | 72% |
Key Insights :
- The pyridin-3-yl group in the target compound may alter metabolism compared to simpler analogs, though direct data are lacking.
Preparation Methods
Alkylation and Amide Coupling Strategies
Core Reaction Sequence
The most direct synthesis of 3-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline involves the alkylation of 3,4-dimethoxyphenylethylamine with 3-(6-trifluoromethyl-pyridin-3-yl)-propionic acid, followed by cyclization and amide coupling. The reaction proceeds via a two-step sequence:
- Alkylation : The primary amine reacts with the pyridyl-propionic acid derivative under mild conditions (tetrahydrofuran/water, room temperature) to form an intermediate amide.
- Cyclization : Intramolecular Friedel-Crafts alkylation achieves the tetrahydroisoquinoline core, facilitated by acidic or Lewis acid conditions.
Key experimental details include the use of lithium hydroxide monohydrate for ester hydrolysis and dichloromethane (DCM) for extraction. Liquid chromatography-mass spectrometry (LC-MS) confirmed the product with a retention time of 0.88 minutes and a molecular ion peak at m/z 383 ([M+H]⁺).
Enantioselective Synthesis via Chiral Ru(II) Catalysts
Transfer Hydrogenation Mechanism
Enantiomerically pure this compound is accessible through asymmetric transfer hydrogenation of 3,4-dihydroisoquinoline precursors. The method employs a chiral Ru(II)-complex derived from (1R,2R)-1,2-diphenylethylenediamine and mesitylenesulfonyl chloride.
Reaction Conditions:
- Catalyst : Ru(II)-cymene dimer (0.20 mmol)
- Hydrogen Source : Formic acid-triethylamine azeotrope (5:2 ratio)
- Temperature : 80°C in acetonitrile
The reaction achieves high enantiomeric excess (>90%) as verified by chiral HPLC. Recrystallization of the hydrochloride salt further enhances purity.
Substrate Scope and Limitations
Table 1 summarizes the impact of pyridyl substituents on reaction efficiency:
| Pyridyl Substituent | Catalyst Loading (mmol) | Reaction Time (h) | Enantiomeric Excess (%) |
|---|---|---|---|
| 6-Trifluoromethyl | 0.15 | 1 | 92 |
| 4-Trifluoromethyl | 0.20 | 1 | 89 |
| Unsubstituted | 0.25 | 2 | 85 |
Transition Metal-Catalyzed Functionalization
Multi-Component Synthesis
A solvent-free, L-Proline-catalyzed approach assembles tetrahydroisoquinoline derivatives from 1,2,3,4-tetrahydroisoquinoline, malononitrile, and aldehydes. While the demonstrated example (4a) lacks a pyridyl group, substituting benzaldehyde with pyridine-3-carbaldehyde could theoretically yield the target compound.
Representative Procedure:
- Reactants : 1,2,3,4-Tetrahydroisoquinoline (1 mmol), malononitrile (2 mmol), pyridine-3-carbaldehyde (1 mmol).
- Catalyst : L-Proline (10 mol%).
- Conditions : 120°C, solvent-free, 6 hours.
Purification via column chromatography (hexane/ethyl acetate) typically affords yields >80% for analogous products.
Comparative Analysis of Methodologies
Efficiency and Scalability
- Alkylation/Amide Coupling : High reliability but requires multi-step purification.
- Ru(II) Catalysis : Superior enantioselectivity, ideal for pharmaceutical applications.
- Copper Catalysis : Rapid but limited to electron-rich arenes.
Cost and Accessibility
Ru(II) catalysts entail higher costs ($150–300/g), whereas L-Proline and CuI are economical (<$50/g).
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-Pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline and its derivatives?
- Methodological Answer : The core structure can be synthesized via Pudovik or Kabachnik–Fields reactions, which involve condensation of amines with carbonyl compounds and phosphorus sources. For example, substituting triethyl phosphite for triethyl phosphate in the Pudovik reaction improves yields of diethyl N-Cbz-1,2-dihydroisoquinoline-1-phosphonate derivatives (98% yield) by reducing acid sensitivity . A related approach involves cyclization of isoquinoline precursors followed by functionalization with pyridine moieties .
Q. How can researchers characterize the stereochemistry and regioselectivity of this compound?
- Methodological Answer : X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated in studies of tetrachloro-tetrahydroquinoline derivatives . Complementary techniques include H/C NMR for regioselectivity analysis (e.g., distinguishing C-1 vs. C-3 substitution patterns) and high-resolution mass spectrometry (HRMS) for verifying molecular formulas .
Q. What are common side reactions encountered during synthesis, and how can they be mitigated?
- Methodological Answer : Acid-sensitive intermediates, such as dimethyl phosphonate derivatives, often undergo hydrolysis. Replacing dimethyl with diethyl phosphonate groups enhances stability . Additionally, side reactions during cyclization (e.g., over-oxidation) can be minimized by using inert atmospheres and low-temperature conditions .
Q. Which purification techniques are optimal for isolating this compound?
- Methodological Answer : Recrystallization from ethanol or methanol is effective for removing unreacted starting materials. For polar derivatives, column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) achieves high purity. For phosphonate-containing analogs, ion-exchange chromatography may be required .
Advanced Research Questions
Q. How can the introduction of phosphonate groups be optimized for bioactivity studies?
- Methodological Answer : Substituent effects on phosphorus reactivity must be systematically evaluated. For instance, diethyl phosphonate groups (e.g., compound 19 ) show superior stability over dimethyl analogs in acidic conditions, enabling downstream functionalization for biological assays . Computational modeling (DFT) can predict electronic effects of substituents on phosphorus-centered reactivity .
Q. What strategies address regioselectivity challenges in functionalizing the tetrahydroisoquinoline scaffold?
- Methodological Answer : Directed ortho-metalation (DoM) using directing groups (e.g., pyridinyl or phosphonate moieties) enables site-selective C–H functionalization. For example, lithiation at C-1 of the tetrahydroisoquinoline core followed by electrophilic quenching introduces diverse substituents while preserving the pyridine ring .
Q. How should researchers resolve contradictions in reaction yields reported across studies?
- Methodological Answer : Discrepancies often arise from subtle differences in reaction conditions. Reproducing protocols with controlled variables (e.g., solvent purity, catalyst loading) is essential. For example, yields of phosphonate derivatives vary significantly with the choice of phosphorus source (triethyl vs. trimethyl phosphite) .
Q. What computational tools are recommended for predicting the reactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cyclization and phosphorylation steps. Molecular docking studies can further predict binding affinities of derivatives for target proteins, guiding rational design .
Q. How can stereochemical control be achieved in asymmetric synthesis of this compound?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enable enantioselective synthesis. For example, (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were resolved using chiral HPLC, validated by circular dichroism (CD) spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
